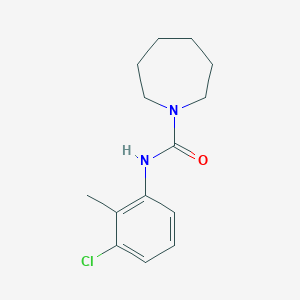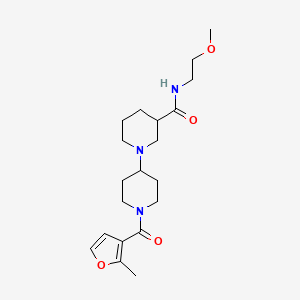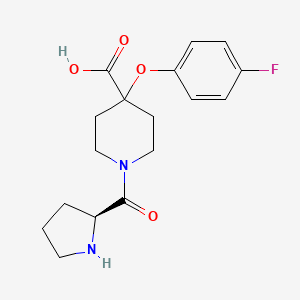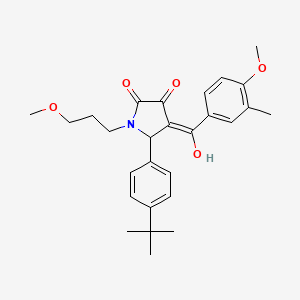![molecular formula C24H29NO4 B5427591 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5427591.png)
2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a butoxybenzoyl group, a phenylprop-2-enoate moiety, and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate typically involves a multi-step process:
Formation of the Butoxybenzoyl Intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable activating agent, such as thionyl chloride, to form 4-butoxybenzoyl chloride.
Amidation Reaction: The 4-butoxybenzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding amide.
Formation of the Phenylprop-2-enoate Moiety: This involves the reaction of cinnamic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid, to form methyl cinnamate.
Coupling Reaction: The final step involves the coupling of the amide intermediate with the methyl cinnamate in the presence of a base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butoxybenzoyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl (Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate
- 2-methylpropyl (Z)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoate
- 2-methylpropyl (Z)-2-[(4-propoxybenzoyl)amino]-3-phenylprop-2-enoate
Uniqueness
2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate is unique due to the presence of the butoxybenzoyl group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-5-15-28-21-13-11-20(12-14-21)23(26)25-22(24(27)29-17-18(2)3)16-19-9-7-6-8-10-19/h6-14,16,18H,4-5,15,17H2,1-3H3,(H,25,26)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYLAMPZNIBEP-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5427517.png)
![(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5427527.png)

![2-[Benzyl-[(3-bromophenyl)methyl]amino]ethanol](/img/structure/B5427541.png)

![4-[1-(2-naphthylsulfonyl)prolyl]morpholine](/img/structure/B5427548.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5427552.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5427554.png)
![4-methoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5427555.png)

![2-(dimethylamino)-4-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5427579.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1H-pyrazole](/img/structure/B5427582.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5427588.png)

